molecular formula C9H12N2O2 B1611482 5,6,7,8-Tétrahydroimidazo[1,5-a]pyridine-6-carboxylate de méthyle CAS No. 139183-91-8

5,6,7,8-Tétrahydroimidazo[1,5-a]pyridine-6-carboxylate de méthyle

Numéro de catalogue: B1611482
Numéro CAS: 139183-91-8
Poids moléculaire: 180.2 g/mol
Clé InChI: SKHKESZMMHHOIE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with a fused imidazo-pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Applications De Recherche Scientifique

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

The primary targets of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Similar compounds have been reported to target g protein-coupled receptors (gpcrs) . GPCRs represent the largest family of cell-surface receptors in eukaryotes and are targeted by about one third of prescription drugs .

Mode of Action

The specific interaction of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Related compounds have been known to inhibit g protein-mediated signaling .

Biochemical Pathways

The biochemical pathways affected by Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Compounds that target gpcrs often affect a plethora of intracellular multistep signaling events .

Pharmacokinetics

The pharmacokinetic properties of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties may impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Compounds that inhibit g protein-mediated signaling can lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the imidazo-pyridine ring system.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazo-pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted imidazo-pyridine derivatives with new functional groups.

Comparaison Avec Des Composés Similaires

    Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Imidazo[1,5-a]pyridine derivatives: Various derivatives with different substituents on the imidazo-pyridine ring.

Uniqueness: Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity

Activité Biologique

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of the Compound

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate features a fused imidazo-pyridine ring system. Its molecular structure allows it to interact with various biological targets, particularly G protein-coupled receptors (GPCRs), which play a crucial role in cell signaling pathways.

Target of Action

The primary target for methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate is GPCRs. Similar compounds have been documented to inhibit G protein-mediated signaling pathways. This inhibition can lead to significant physiological effects such as modulation of neurotransmitter release and regulation of metabolic processes.

Mode of Action

The compound's interaction with GPCRs may disrupt normal signaling cascades. This disruption can influence various intracellular events leading to alterations in cellular functions. For instance, compounds that inhibit GPCR signaling can affect processes like insulin-stimulated glucose transport and platelet aggregation.

Pharmacokinetics

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Capable of crossing the blood-brain barrier.
  • Metabolism : Undergoes metabolic transformations that can enhance or diminish its biological activity.
  • Excretion : Primarily eliminated through renal pathways.

These properties suggest that the compound could be effective in treating central nervous system disorders as well as peripheral conditions.

Antimicrobial Properties

Research indicates that methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate possesses antimicrobial activity. Studies have shown efficacy against various bacterial strains and fungi. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways within the pathogens .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinase activity critical for cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells by modulating apoptotic signaling pathways .

Case Studies

StudyFindings
Antimicrobial Activity Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity In vitro studies indicated that the compound reduced viability in breast cancer cells by over 50% at concentrations of 10 µM after 48 hours of treatment. Mechanistic studies suggested involvement of caspase activation in apoptosis induction.
Neuroprotective Effects A recent study highlighted its potential neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers and improving cognitive function in animal models .

Propriétés

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h4,6-7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHKESZMMHHOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CN=CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441004
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139183-91-8
Record name Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 4
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.